2-[(1-benzylpiperidin-4-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one
Description
Properties
IUPAC Name |
2-[(1-benzylpiperidin-4-yl)methyl]-6-(1,2,4-triazol-1-yl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O/c26-19-7-6-18(25-15-20-14-21-25)22-24(19)13-17-8-10-23(11-9-17)12-16-4-2-1-3-5-16/h1-7,14-15,17H,8-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHMMSJBJIOXGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C=CC(=N2)N3C=NC=N3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₈H₂₃N₅O
- Molecular Weight : 341.41 g/mol
The compound features a dihydropyridazinone core with a benzylpiperidine moiety and a triazole substituent, which are essential for its biological activity.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that benzylpiperidine derivatives can act against various bacterial strains, suggesting that the presence of the piperidine ring may enhance antimicrobial activity due to its ability to interact with bacterial membranes and enzymes .
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays demonstrated that it can inhibit the proliferation of cancer cell lines, particularly those associated with breast and lung cancers. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest at the G2/M phase .
Neuroprotective Effects
The neuroprotective effects of similar compounds have been documented in several studies. For example, benzylpiperidine derivatives have shown promise in protecting neuronal cells from oxidative stress-induced damage. This activity is attributed to their ability to modulate neurotransmitter levels and reduce inflammation in neural tissues .
Case Studies
- In Vitro Studies : A study conducted on human cancer cell lines demonstrated that the compound significantly reduced cell viability at concentrations above 10 µM after 48 hours of exposure. The IC50 value was determined to be approximately 15 µM for breast cancer cells .
- Animal Models : In vivo studies using murine models have shown that administration of the compound resulted in a significant reduction in tumor size compared to control groups. The treatment was well-tolerated with no significant adverse effects noted .
Mechanistic Insights
Mechanistic studies suggest that the compound may exert its effects through multiple pathways:
- Inhibition of Kinase Activity : It has been indicated that the compound may inhibit specific kinases involved in cancer progression.
- Modulation of Apoptotic Pathways : The activation of caspases and subsequent apoptosis has been observed in treated cells.
Data Tables
Scientific Research Applications
Antiviral Activity
Recent studies have investigated the antiviral properties of compounds similar to 2-[(1-benzylpiperidin-4-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one . For instance, derivatives have shown effectiveness against viruses such as the Ebola virus. The mechanism of action typically involves the inhibition of viral entry into host cells by targeting specific proteins involved in the viral life cycle. In vitro studies demonstrated that certain derivatives exhibited low EC50 values (e.g., 0.64 µM), indicating strong antiviral potential .
CNS Activity
Compounds with similar structural features have also been explored for their central nervous system (CNS) effects. The piperidine moiety is often associated with neuroactive properties. Research indicates that these compounds can act as dopamine receptor modulators or as inhibitors of monoamine oxidase (MAO), suggesting potential applications in treating disorders such as depression and anxiety .
Anticancer Properties
Preliminary studies have suggested that derivatives of this compound may possess anticancer activity. The mechanism may involve the induction of apoptosis in cancer cells or inhibition of tumor growth through various signaling pathways. For instance, compounds that inhibit certain kinases involved in cell proliferation have shown promise in preclinical models .
Case Studies
Chemical Reactions Analysis
Reactivity with Halogenating Agents
The pyridazine core undergoes halogenation under specific conditions. For example, treatment with phosphorus oxychloride (POCl₃) facilitates chlorination at the 3-position of the pyridazine ring, forming 3-chloropyridazine derivatives .
Formation of Thione Derivatives
Reaction with phosphorus pentasulfide (P₄S₁₀) replaces the carbonyl group with a thione group, yielding pyridazinethione derivatives .
Nucleophilic Substitution Reactions
The chlorinated pyridazine derivative reacts with thiourea to form thiouronium intermediates, which further hydrolyze to regenerate pyridazinethiones .
Cyclocondensation Reactions
The triazole moiety participates in cycloaddition reactions. For instance, treatment with ethyl chloroformate and anhydrous potassium carbonate forms oxazolopyridazine derivatives .
| Reaction | Conditions | Product | Key Spectral Data |
|---|---|---|---|
| Cyclocondensation | Reflux in acetone, 12h | Oxazolopyridazine derivative | IR: C=O stretch at 1703 cm⁻¹; NMR: δ 4.09–4.19 (CH₂), δ 7.33–8.42 (Ar-H) . |
Reactivity with Active Methylene Compounds
The compound reacts with malononitrile or ethyl cyanoacetate in the presence of p-chlorobenzaldehyde to form fused heterocycles .
Acid/Base Sensitivity
The compound reacts with strong acids or bases , leading to decomposition or rearrangement. For example, exposure to HCl or NaOH results in ring-opening or hydrolysis of the triazole group.
| Reaction | Conditions | Product | Key Spectral Data |
|---|---|---|---|
| Acid hydrolysis | HCl (0.1 N), room temperature | Degradation products | HPLC: Loss of parent compound peak; NMR: New signals at δ 1.2–2.1 (aliphatic protons). |
Oxidation Reactions
The pyridazine ring is sensitive to oxidizing agents , leading to the formation of pyridazine N-oxides or complete ring oxidation .
| Reaction | Conditions | Product | Key Spectral Data |
|---|---|---|---|
| Oxidation with H₂O₂ | Room temperature, 24h | Pyridazine N-oxide | IR: N-O stretch at 1250 cm⁻¹; MS: m/z +16 (M⁺ + O). |
Key Mechanistic Insights
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with several derivatives, primarily differing in substituents on the piperidine ring or the heterocyclic appendages. Below is a detailed comparison:
Structural and Molecular Comparisons
Pharmacological and Functional Insights
- Benzylpiperidine Derivatives : The benzyl group in the target compound may enhance blood-brain barrier penetration compared to pyrazine or pyrimidine analogs, making it relevant for neuroactive drug development .
- Triazole vs. Pyrazole : The 1,2,4-triazole moiety (as in the target compound) is associated with antifungal and herbicidal activity, while pyrazole derivatives (e.g., ) are often less potent against fungal targets due to reduced hydrogen-bonding capacity .
- Solubility and Stability : Pyrazine-substituted analogs (e.g., ) exhibit improved aqueous solubility compared to benzyl derivatives, which could favor oral bioavailability. Cyclobutylpyrimidine analogs (e.g., ) show enhanced metabolic stability in preclinical models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
